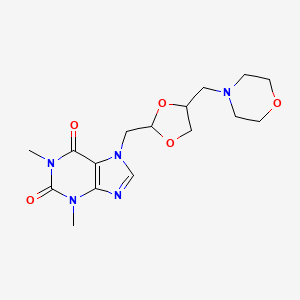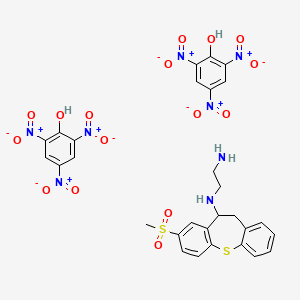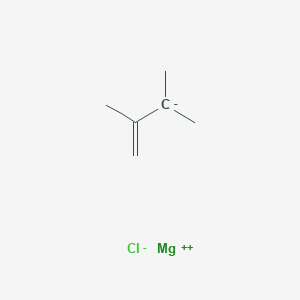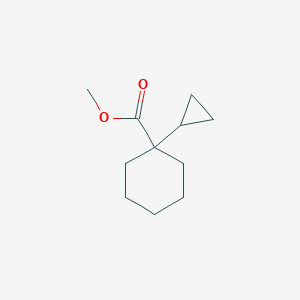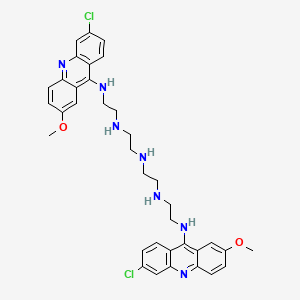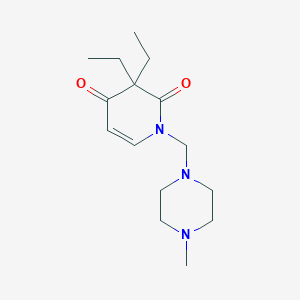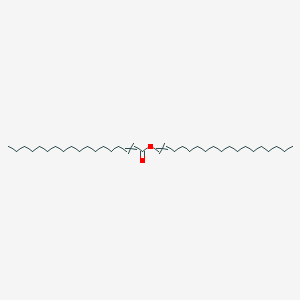
Octadec-1-EN-1-YL octadec-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octadec-1-EN-1-YL octadec-2-enoate is a chemical compound that belongs to the class of organic compounds known as esters. Esters are typically derived from an acid (usually carboxylic acid) and an alcohol. This compound is characterized by its long carbon chain, which makes it hydrophobic and useful in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Octadec-1-EN-1-YL octadec-2-enoate typically involves the esterification reaction between octadec-1-en-1-ol and octadec-2-enoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the reactants under reflux to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions and can handle large volumes of reactants. The use of a continuous flow reactor also helps in maintaining consistent product quality and reducing production costs.
Chemical Reactions Analysis
Types of Reactions
Octadec-1-EN-1-YL octadec-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Acid or base catalysts can facilitate substitution reactions.
Major Products Formed
Oxidation: Octadec-2-enoic acid.
Reduction: Octadec-1-en-1-ol.
Substitution: Various substituted esters depending on the substituent introduced.
Scientific Research Applications
Octadec-1-EN-1-YL octadec-2-enoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential role in biological membranes due to its hydrophobic nature.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of lubricants, surfactants, and plasticizers.
Mechanism of Action
The mechanism of action of Octadec-1-EN-1-YL octadec-2-enoate involves its interaction with various molecular targets. In biological systems, it can integrate into lipid bilayers due to its hydrophobic nature, affecting membrane fluidity and permeability. In chemical reactions, the ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in further reactions.
Comparison with Similar Compounds
Similar Compounds
Octadec-1-ene: A similar compound with a single double bond in the carbon chain.
Octadec-2-enoic acid: The acid counterpart of the ester.
Octadec-1-en-1-ol: The alcohol counterpart of the ester.
Uniqueness
Octadec-1-EN-1-YL octadec-2-enoate is unique due to its dual functionality as both an ester and an unsaturated compound. This dual functionality allows it to participate in a wider range of chemical reactions compared to its saturated counterparts.
Properties
CAS No. |
77045-70-6 |
|---|---|
Molecular Formula |
C36H68O2 |
Molecular Weight |
532.9 g/mol |
IUPAC Name |
octadec-1-enyl octadec-2-enoate |
InChI |
InChI=1S/C36H68O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-38-36(37)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h32-35H,3-31H2,1-2H3 |
InChI Key |
VTPDOTGLYQPQPA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCC=COC(=O)C=CCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



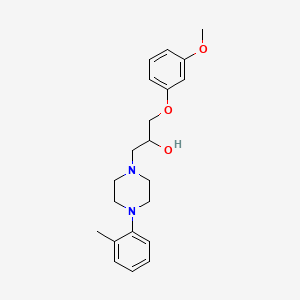
![Dipropyl [(methylamino)(phenyl)methyl]phosphonate](/img/structure/B14437019.png)

![[(4-tert-Butyl-1,2-phenylene)bis(oxy)]bis(trimethylsilane)](/img/structure/B14437030.png)
